2-Amino-2-(4-fluoro-phenyl)-propionic acid

Description

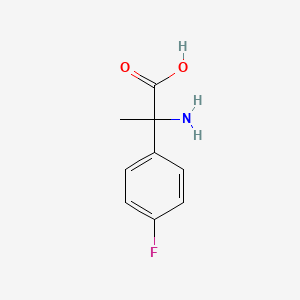

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLSRSJHRJOCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405396 | |

| Record name | 2-amino-2-(4-fluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-62-0, 312-44-7 | |

| Record name | NSC37017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-fluorophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-(4-fluoro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid

Introduction: The Significance of Fluorinated α,α-Disubstituted Amino Acids

In the landscape of modern drug discovery and chemical biology, non-canonical amino acids represent a cornerstone for the development of novel therapeutics with enhanced properties. Among these, α,α-disubstituted amino acids, particularly those incorporating fluorine atoms, have garnered significant attention. The strategic introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making 2-Amino-2-(4-fluorophenyl)-propionic acid a molecule of considerable interest for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive overview of the synthetic strategies for this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Strategic Approaches to Synthesis: A Comparative Analysis

The construction of the quaternary α-carbon center in 2-Amino-2-(4-fluorophenyl)-propionic acid presents a unique synthetic challenge. Two classical and highly effective methods for the synthesis of α-amino acids, the Bucherer-Bergs reaction and the Strecker synthesis, are particularly well-suited for this purpose, starting from a common precursor, 4-fluoroacetophenone.

The Bucherer-Bergs Synthesis: A Robust and High-Yielding Pathway

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that provides an efficient route to 5,5-disubstituted hydantoins, which are stable, crystalline intermediates that can be readily hydrolyzed to the desired α,α-disubstituted amino acids.[2] This method is often favored for its operational simplicity and generally good yields.

Reaction Overview:

The synthesis commences with the reaction of a ketone, in this case, 4-fluoroacetophenone, with an excess of ammonium carbonate and a cyanide source, such as potassium cyanide, in a suitable solvent system. This is followed by a subsequent hydrolysis step to yield the final amino acid.

Visualizing the Workflow: Bucherer-Bergs Synthesis

Caption: Overall workflow of the Bucherer-Bergs synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid.

Detailed Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-5-methylhydantoin [2]

This protocol details the synthesis of the key hydantoin intermediate.

| Parameter | Value/Description | Rationale/Expert Insight |

| Starting Material | 4-Fluoroacetophenone (0.1 mol) | The ketone provides the carbon skeleton for the final amino acid. |

| Reagents | Ammonium carbonate (0.6 mol), Potassium cyanide (0.1 mol) | Ammonium carbonate serves as both the ammonia and carbon dioxide source. A significant excess is used to drive the equilibrium towards product formation. Potassium cyanide is the nucleophilic cyanide source. |

| Solvent | Aqueous ethanol (60%) | The aqueous ethanol mixture provides a suitable medium for dissolving both the organic ketone and the inorganic salts. |

| Reaction Temperature | 328–333 K (55-60 °C) | This moderate temperature facilitates the reaction without promoting significant side reactions or decomposition of the reactants. |

| Reaction Monitoring | Thin Layer Chromatography (TLC) | TLC is a simple and effective method to monitor the disappearance of the starting material and the appearance of the product. |

| Work-up | 1. Concentration of the reaction mixture. 2. Acidification with concentrated HCl. 3. Filtration of the precipitate. 4. Dissolution in saturated NaOH(aq) and extraction with diethyl ether. 5. Acidification of the aqueous layer to precipitate the product. | The initial acidification precipitates the crude hydantoin. The subsequent base-acid work-up is a purification step to remove any unreacted ketone and other non-acidic impurities. |

| Purification | Recrystallization from ethanol/water | Recrystallization is a standard technique to obtain a highly pure crystalline product. |

| Yield | 75% | This represents a good yield for a multicomponent reaction. |

Hydrolysis of 5-(4-Fluorophenyl)-5-methylhydantoin

The hydrolysis of the hydantoin ring to the corresponding amino acid can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance, using barium hydroxide, followed by acidification is a common and effective method.

Step-by-Step Methodology:

-

Reaction Setup: The purified 5-(4-fluorophenyl)-5-methylhydantoin is suspended in a solution of barium hydroxide in water.

-

Heating: The mixture is heated at reflux for an extended period (typically 24-48 hours) to ensure complete hydrolysis of the hydantoin ring.

-

Work-up: After cooling, the barium carbonate precipitate is removed by filtration. The filtrate is then carefully acidified with a mineral acid (e.g., sulfuric acid) to precipitate the amino acid.

-

Purification: The crude amino acid is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

The Strecker Synthesis: A Classic and Versatile Alternative

The Strecker synthesis is another fundamental method for the preparation of α-amino acids.[3][4] It involves the reaction of a carbonyl compound (in this case, 4-fluoroacetophenone) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.

Reaction Overview:

This two-step process offers an alternative route to the target molecule, and for certain substrates, it may provide advantages in terms of yield or ease of purification.

Visualizing the Workflow: Strecker Synthesis

Caption: General workflow for the Strecker synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid.

Conceptual Protocol for Strecker Synthesis:

-

α-Aminonitrile Formation: 4-Fluoroacetophenone is reacted with ammonia and potassium cyanide in a suitable solvent. The reaction first forms an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then subjected to vigorous hydrolysis under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final product.

Causality in Method Selection:

The choice between the Bucherer-Bergs and Strecker syntheses often depends on the specific substrate and the desired scale of the reaction. The Bucherer-Bergs reaction, with its one-pot nature for the hydantoin formation, can be more convenient for larger-scale preparations. The hydantoin intermediates are often crystalline and easier to purify than the corresponding α-aminonitriles from the Strecker synthesis.

Asymmetric Synthesis: The Pursuit of Enantiopurity

For many pharmaceutical applications, obtaining a single enantiomer of the amino acid is crucial. While classical Bucherer-Bergs and Strecker syntheses yield racemic mixtures, enantioselective variations have been developed. These methods typically involve the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the key bond-forming step. While a detailed exploration of asymmetric synthesis is beyond the scope of this guide, it is an important consideration for drug development professionals.

Characterization and Quality Control

The identity and purity of the synthesized 2-Amino-2-(4-fluorophenyl)-propionic acid must be rigorously confirmed. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point: As an indicator of purity.

Conclusion

The synthesis of 2-Amino-2-(4-fluorophenyl)-propionic acid is readily achievable through established synthetic methodologies, with the Bucherer-Bergs reaction offering a particularly robust and well-documented route. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, including scale, desired purity, and the need for enantiomeric control. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important fluorinated amino acid.

References

Introduction: The Significance of Fluorination and α-Methylation in Amino Acid Design

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-fluorophenyl)-propionic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and peptide engineering, the strategic modification of amino acid scaffolds is a cornerstone of innovation. 2-Amino-2-(4-fluorophenyl)-propionic acid, also known as 4-fluoro-α-methylphenylalanine, represents a compelling example of such a modification. This non-proteinogenic amino acid incorporates two key structural features that distinguish it from its natural counterpart, phenylalanine: a fluorine atom on the phenyl ring and a methyl group at the α-carbon.

The introduction of fluorine can profoundly alter a molecule's properties, often enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating lipophilicity[1]. The α-methyl group provides steric bulk that can enforce specific peptide conformations and protect against enzymatic degradation by peptidases.

Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for its effective application. These properties—specifically ionization constant (pKa), lipophilicity (logP), and solubility—govern the molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of these core properties, grounded in authoritative experimental methodologies, to empower researchers in drug development and chemical biology. While experimentally determined data for this specific molecule is scarce in public literature, this guide focuses on the gold-standard protocols for their determination, providing a robust framework for laboratory investigation.

Part 1: Molecular Identity and Core Properties

Precise identification is the foundation of any chemical analysis. The structural features of 2-Amino-2-(4-fluorophenyl)-propionic acid are distinct from its more commonly studied isomer, 4-fluorophenylalanine.

| Identifier | Information | Source |

| IUPAC Name | 2-Amino-2-(4-fluorophenyl)propanoic acid | - |

| Synonyms | 4-Fluoro-α-methylphenylalanine, α-Methyl-4-fluorophenylalanine | [2] |

| CAS Number | Not readily available for racemic mixture. D-enantiomer: 14606002 | [2] |

| Molecular Formula | C₁₀H₁₂FNO₂ | [2] |

| Molecular Weight | 197.21 g/mol | [3][4] |

| Chemical Structure |  | [2] |

The presence of a chiral center at the α-carbon means the molecule exists as two enantiomers (D and L). The properties described herein are generally applicable to the racemic mixture, though specific biological activities are often enantiomer-dependent.

Part 2: Ionization Behavior (pKa) - The Key to pH-Dependent Identity

Expert Insight: For an amino acid, pKa is arguably its most critical physicochemical parameter. It defines the molecule's charge state across a range of pH values, directly influencing its solubility, membrane permeability, and ability to interact with biological targets. As a zwitterionic compound, 2-Amino-2-(4-fluorophenyl)-propionic acid possesses two ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂). Consequently, it will have two distinct pKa values.

While specific experimental values for this compound are not published, we can infer expected ranges from its parent structures. The non-fluorinated analogue, α-methylphenylalanine, has predicted pKa values of ~2.5 (acidic) and ~9.7 (basic)[5]. The electron-withdrawing effect of the fluorine atom on the phenyl ring is expected to have a minor acidifying effect.

Protocol for pKa Determination by Potentiometric Titration

This method remains the gold standard for its accuracy and reliability. It involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.

Methodology:

-

System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[6].

-

Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in deionized water or a suitable buffer[6]. To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl)[6].

-

Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized solution of 0.1 M hydrochloric acid (HCl) to ensure both functional groups are fully protonated[6].

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of a standardized 0.1 M sodium hydroxide (NaOH) solution[6].

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute)[6]. Continue the titration until the pH reaches ~12-12.5 to ensure complete deprotonation of both groups.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point reveals the pKa of the carboxylic acid group (pKa₁), and the second reveals the pKa of the amino group (pKa₂)[7][8]. The equivalence points are identified as the points of maximum slope on the curve (inflection points).

Caption: Workflow for pKa determination by potentiometric titration.

Part 3: Lipophilicity Assessment (logP/logD)

Expert Insight: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties. The partition coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed in its logarithmic form, logP. For ionizable compounds like amino acids, the distribution coefficient (logD) is more relevant as it accounts for both the neutral and ionized species at a given pH.

The OECD Guideline 107 "Shake-Flask Method" is the universally recognized standard for experimental logP determination for compounds with expected logP values between -2 and 4.[9].

Protocol for logP Determination via Shake-Flask Method (OECD 107)

This method directly measures the partitioning of the solute between two immiscible phases.

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing them to separate for at least 24 hours.

-

Sample Dosing: Accurately weigh the compound and dissolve it in the phase in which it is more soluble. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning: Combine the two phases in a suitable vessel (e.g., a centrifuge tube) at a defined volume ratio. The choice of ratio depends on the estimated logP to ensure quantifiable amounts remain in both phases.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 20-25°C) until equilibrium is reached. This can be achieved by gentle shaking or stirring[10]. Vigorous shaking should be avoided as it can promote the formation of emulsions that are difficult to break[10].

-

Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective method to ensure complete separation[9].

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Perform the determination in triplicate[9].

Caption: OECD 107 Shake-Flask method workflow for logP determination.

Part 4: Aqueous Solubility Profile

Expert Insight: Aqueous solubility is a fundamental property that affects a drug candidate's entire development lifecycle, from in vitro assay performance to final formulation and oral bioavailability. Low solubility is a primary cause of failure for many promising compounds. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium with its solid phase, is the most relevant and definitive measure for drug development.[11][12].

Protocol for Thermodynamic Solubility Determination

This assay measures the true equilibrium solubility of the solid compound.

Methodology:

-

System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions)[13].

-

Sample Addition: Add an excess amount of the solid compound to a vial to ensure that undissolved solid remains at the end of the experiment[11].

-

Equilibration: Add a precise volume of the buffer to the vial. Seal the vial and incubate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or more) to allow the system to reach equilibrium[2][11].

-

Sample Processing: After incubation, visually confirm the presence of undissolved solid. Separate the solid from the supernatant by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 μm PVDF) to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered supernatant and determine the compound's concentration using a validated analytical method (e.g., LC-MS or HPLC-UV) against a calibration curve prepared from a stock solution of known concentration (e.g., in DMSO)[13].

-

Reporting: Report the solubility in units of µg/mL or µM[13]. The experiment should be performed in at least duplicate.

Caption: Workflow for determining thermodynamic aqueous solubility.

Summary and Future Directions

The rational design of novel therapeutics and research tools hinges on a precise understanding of their physicochemical properties. 2-Amino-2-(4-fluorophenyl)-propionic acid is a compound of significant interest due to its unique structural motifs. While direct experimental data is not widely available, the authoritative protocols detailed in this guide provide a clear path for its comprehensive characterization.

| Property | Significance | Recommended Method | Expected Value (Estimate) |

| pKa₁ (Carboxyl) | Determines negative charge at high pH | Potentiometric Titration | ~2-3 |

| pKa₂ (Amino) | Determines positive charge at low pH | Potentiometric Titration | ~9-10 |

| logP | Measures intrinsic lipophilicity | OECD 107 Shake-Flask | -0.5 to 0.5 (Slightly more lipophilic than α-methylphenylalanine due to fluorine) |

| Solubility | Impacts bioavailability and formulation | Thermodynamic Shake-Flask | pH-dependent; lowest near isoelectric point |

The experimental determination of these values is a crucial next step for any research program intending to utilize this compound. Such data will enable more accurate predictions of its in vivo behavior and facilitate its successful incorporation into next-generation peptides and small molecule drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-alpha-methyl-D-phenylalanine | C10H12FNO2 | CID 14606002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-alpha-methyl-L-phenylalanine | C10H12FNO2 | CID 14605998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. CAS Number 23239-36-3 [emolecules.com]

- 7. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ALX-1393 - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

- 10. 23239-36-3 | CAS DataBase [m.chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 13. Buy Deterenol hydrochloride | 23239-36-3 | >98% [smolecule.com]

"2-Amino-2-(4-fluoro-phenyl)-propionic acid mechanism of action"

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-2-(4-fluoro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an α-methylated derivative of 4-fluorophenylalanine, represents a class of synthetic amino acids with significant therapeutic potential. The introduction of a fluorine atom onto the phenyl ring and the addition of an α-methyl group can dramatically alter the compound's physicochemical properties compared to endogenous phenylalanine, enhancing metabolic stability and modifying its interaction with biological targets.[1][2] This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action of this compound. We move beyond a simple listing of techniques to offer a strategic, hypothesis-driven approach, detailing the causal logic behind experimental choices and providing actionable protocols for validation. This document is structured to empower researchers to not only identify the primary molecular targets but also to understand the downstream cellular consequences of target engagement.

Introduction: Structural Rationale and Mechanistic Hypotheses

This compound is a non-proteinogenic amino acid, a synthetic analog of phenylalanine.[3] Its structure is notable for two key modifications:

-

Ring Fluorination: The substitution of a hydrogen atom with a highly electronegative fluorine atom at the para-position of the phenyl ring can alter electronic distribution, influencing non-covalent interactions like cation-π stacking that are critical for molecular recognition and receptor binding.[2][4] This modification can also enhance metabolic stability by strengthening the C-F bond against enzymatic degradation.[5]

-

α-Methylation: The presence of a methyl group on the α-carbon sterically hinders rotation and can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation and increasing its specificity for a particular target.

Given its structural similarity to phenylalanine, a crucial building block for proteins and a precursor for neurotransmitters, several plausible mechanisms of action can be hypothesized. This guide will focus on three primary, testable hypotheses and the experimental workflows required to validate each.

-

Hypothesis 1: The compound acts as a modulator of N-Methyl-D-aspartate (NMDA) receptor activity.

-

Hypothesis 2: The compound is mistakenly incorporated into nascent polypeptide chains, disrupting protein synthesis and function.

-

Hypothesis 3: The compound acts as a direct inhibitor of key metabolic or signaling enzymes.

Hypothesis 1: Modulation of NMDA Receptor Activity

Rationale: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA receptor, are crucial for synaptic plasticity, learning, and memory.[6] However, overstimulation of NMDA receptors leads to excessive Ca²⁺ influx and excitotoxicity, a key process in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8] As such, NMDA receptor antagonists are of significant therapeutic interest.[9] Given the structural resemblance of our compound to phenylalanine, which can interact with amino acid binding sites, it is plausible that it could act as an antagonist at the NMDA receptor complex.

Experimental Workflow for NMDA Receptor Modulation

The following diagram outlines a logical progression for testing this hypothesis, from initial functional screening to detailed electrophysiological characterization.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H10FNO2 | CID 4669390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Advantage: A Technical Guide to the Biological Activity of Phenylalanine Derivatives

Abstract

The strategic incorporation of fluorine into the phenylalanine scaffold represents a transformative approach in medicinal chemistry and chemical biology. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse biological activities of fluorinated phenylalanine (F-Phe) derivatives. By leveraging the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—researchers can exquisitely modulate molecular conformation, metabolic stability, and target binding affinity. We will delve into the mechanistic impact of fluorination on protein structure, enzyme inhibition, and protein-protein interactions. Furthermore, this guide presents detailed experimental protocols, quantitative data summaries, and visual workflows to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to harness the power of fluorinated phenylalanine in their work.

The Unique Role of Fluorine in Bioorganic and Medicinal Chemistry

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design, owing to the element's distinct properties.[1] Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a subtle steric replacement.[2][3] The carbon-fluorine (C-F) bond is exceptionally strong and polar, which imparts significant changes to a molecule's physicochemical profile.[4][5]

Key impacts of fluorination include:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus blocking sites of oxidative metabolism and extending the in vivo half-life of drug candidates.[4][5]

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and absorption.[4][6]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and affecting target interactions.[1][4]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of peptides and small molecules, locking them into a bioactive shape that enhances binding affinity and specificity.[4][6]

These properties make fluorinated amino acids, particularly F-Phe, powerful tools for optimizing lead compounds and developing novel therapeutics.[1][7]

Fluorinated Phenylalanine (F-Phe): A Privileged Scaffold

Phenylalanine is a common residue in bioactive peptides and proteins, often involved in crucial hydrophobic and aromatic interactions within binding pockets.[8][9] Fluorinating its phenyl ring provides a powerful method to tune these interactions with minimal steric perturbation.[5]

Synthesis of F-Phe Derivatives

A variety of synthetic methods have been developed to produce F-Phe derivatives. These routes can be broadly categorized:

-

From Fluorinated Building Blocks: Methods like the Erlenmeyer azlactone synthesis or Knoevenagel condensation using fluorinated benzaldehydes are common.[2][10]

-

Direct Fluorination: Electrophilic fluorination reagents like Selectfluor can be used to directly add fluorine to a phenylalanine precursor.[2] Radiofluorination with [¹⁸F]F₂ or [¹⁸F]AcOF is crucial for synthesizing tracers for Positron Emission Tomography (PET).[2][10]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Stille or Suzuki couplings, can be used to construct the fluorinated aromatic ring system.[2]

The Significance of Positional Isomerism: Ortho, Meta, and Para

The position of the fluorine atom on the phenyl ring—ortho (2-F), meta (3-F), or para (4-F)—is not trivial. It dictates the electronic and steric profile of the amino acid, leading to distinct biological outcomes.[11][12]

-

Electronic Effects: Fluorine is an electron-withdrawing group via the inductive effect but a weak electron-donating group via resonance.[12][13]

-

In the para position, the inductive effect dominates, withdrawing electron density from the ring and altering its ability to participate in cation-π interactions.[8][13]

-

In the meta position, the resonance effect is negligible, making it strongly deactivating.[12]

-

In the ortho position, both effects are at play, often accompanied by direct steric interactions.[12]

-

-

Biological Impact: These positional differences dramatically affect self-assembly kinetics, nanostructure morphology, and antibacterial performance in peptide hydrogels.[11] Studies on histone acetyltransferase have shown that ortho-, meta-, and para-fluorophenylalanine each uniquely alter the enzyme's stability, activity, and specificity.[14]

Caption: Positional isomers of monofluorinated phenylalanine and their primary electronic effects.

Core Biological Activities & Mechanistic Insights

The incorporation of F-Phe into peptides and proteins unlocks a wide range of applications, from probing biological systems to creating more effective therapeutics.[2]

A High-Sensitivity Probe for ¹⁹F NMR Spectroscopy

One of the most powerful applications of F-Phe is as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[15] Because fluorine does not occur naturally in proteins, its signal provides a background-free window into the local environment of the labeled site.[16][17]

Key Applications of ¹⁹F NMR with F-Phe:

-

Protein Folding and Stability: Monitoring changes in the ¹⁹F chemical shift can reveal folding intermediates and characterize the stability of different protein conformations.[17]

-

Protein-Ligand Interactions: The binding of a small molecule or another protein often perturbs the local environment, causing a detectable change in the ¹⁹F NMR signal, making it an excellent tool for fragment-based screening and binding affinity studies.[16][18]

-

In-Cell NMR: The high sensitivity and lack of background signal make ¹⁹F NMR ideal for studying protein structure and function directly within the complex cellular environment, even for large or transiently interacting systems that are invisible to conventional NMR techniques.[17][19]

Modulating Protein-Protein Interactions (PPIs)

PPIs are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. F-Phe derivatives can be used to systematically probe and modulate these interactions. The electron-withdrawing nature of the fluorinated ring can weaken or alter cation-π interactions, which are often critical for binding.[3][8] Conversely, the increased hydrophobicity can sometimes enhance binding affinity through improved hydrophobic contacts.[2][3]

Engineering Potent Enzyme Inhibitors

Fluorinated amino acids are widely used in the design of enzyme inhibitors.[1][7] F-Phe can be incorporated into peptide or small-molecule inhibitors to:

-

Enhance Binding Affinity: By fine-tuning electronic and hydrophobic interactions within the enzyme's active site.[4]

-

Increase Metabolic Stability: Preventing enzymatic degradation of the inhibitor itself, leading to a longer duration of action.[6]

-

Serve as Mechanism-Based Inhibitors: These compounds are chemically inert until processed by the target enzyme, which activates them to form a covalent bond, leading to irreversible inactivation.[20] For example, p-fluorophenylalanine can act as a substrate for tyrosine hydroxylase, allowing for the study of the enzyme's regulation.[21]

Improving Pharmacokinetic Properties

A major hurdle for peptide-based therapeutics is their poor metabolic stability and cell permeability.[22] Incorporating F-Phe can address these challenges by increasing resistance to proteolytic degradation and enhancing lipophilicity, which can improve the drug's ability to cross cell membranes.[2][4] This leads to improved bioavailability and a longer plasma half-life.[4]

Key Experimental Workflows & Protocols

This section provides validated, step-by-step methodologies for the synthesis and application of F-Phe derivatives.

Protocol: Incorporation of F-Phe via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based SPPS method for incorporating a F-Phe residue into a peptide sequence.

Rationale: SPPS allows for the controlled, stepwise assembly of a peptide chain on a solid support, enabling the precise placement of non-canonical amino acids like F-Phe.[23] The Fmoc protecting group is base-labile, allowing for its removal without cleaving the growing peptide from the resin.[23]

Materials:

-

Fmoc-protected F-Phe (e.g., Fmoc-L-4-fluorophenylalanine-OH)

-

Fmoc-protected standard amino acids

-

Rink Amide MBHA resin

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate tube, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence. To incorporate F-Phe, use the Fmoc-protected F-Phe derivative in the activation step.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Wash the resin with DCM, then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating F-Phe.

Protocol: Biosynthetic Incorporation of F-Phe into Proteins

This protocol describes the expression of a protein in E. coli where a specific natural amino acid is replaced globally with its fluorinated analog.

Rationale: Many fluorinated amino acids can be incorporated biosynthetically because they are recognized by the cell's natural translational machinery.[17] This method is effective for producing large quantities of labeled protein for structural studies. Genetic code expansion techniques can also be used for site-specific incorporation.[18][24]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein

-

Minimal growth medium (e.g., M9)

-

Fluorinated phenylalanine analog (e.g., 4-F-Phe)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

-

Culture Growth: Grow the E. coli strain containing the expression plasmid overnight in a rich medium (e.g., LB).

-

Medium Switch: Pellet the cells by centrifugation and wash with M9 minimal medium. Resuspend the cells in M9 medium supplemented with all necessary nutrients except phenylalanine.

-

Analog Addition: Add the desired F-Phe analog to the culture medium.

-

Induction: Allow the cells to grow for a period to deplete any remaining endogenous phenylalanine. Induce protein expression by adding IPTG.

-

Harvesting and Lysis: Continue to grow the culture for several hours post-induction. Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication).

-

Purification: Purify the fluorinated protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

-

Verification: Confirm incorporation and purity using mass spectrometry and SDS-PAGE.

Data Summary: Impact of Fluorination on Biological Activity

The following table summarizes representative data illustrating how fluorination of phenylalanine can modulate key biological and physicochemical properties.

| Parameter | System Studied | Phenylalanine (Phe) | 4-Fluoro-Phe (4-F-Phe) | Effect of Fluorination | Reference(s) |

| Binding Affinity (KD) | L-leucine receptor (E. coli) | N/A | 0.26 µM | Establishes strong binding | [21] |

| Cation-π Interaction (ΔG) | Benzene-Na⁺ complex | -13.9 kcal/mol | -10.3 kcal/mol | Weakens cation-π interaction | [25] |

| Antibacterial Activity (MIC) | S. mutans (Fmoc-Phe hydrogel) | > 1 mg/mL | 0.01 mg/mL | Dramatically increases potency | [11] |

| Metabolic Stability | Peptide-based drugs | Low to Moderate | High | Blocks metabolic hotspots | [4][5] |

| Protein Stability (Tm) | Histone Acetyltransferase | Varies | Can increase or decrease | Modulates thermal stability | [14] |

Conclusion and Future Outlook

Fluorinated phenylalanine derivatives are far more than simple analogs; they are precision tools that grant researchers unparalleled control over the properties of peptides and proteins.[2][7] From enhancing the stability and potency of therapeutic peptides to providing exquisitely sensitive probes for ¹⁹F NMR, the applications are vast and continue to expand.[15][26] Future research will likely focus on developing methods for more complex fluorination patterns and synthesizing constrained F-Phe derivatives to further enhance 3D-dimensionality and conformational rigidity.[7] As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle effects deepens, F-Phe will undoubtedly play an even greater role in the development of next-generation therapeutics and advanced biomaterials.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p-Fluoro-L-phenylalanine | Hydroxylase | TargetMol [targetmol.com]

- 22. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. biorxiv.org [biorxiv.org]

- 25. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2-Amino-2-(4-fluoro-phenyl)-propionic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate modification of peptide and small molecule scaffolds with non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among these, 2-Amino-2-(4-fluoro-phenyl)-propionic acid, a fluorinated α-methylated analog of phenylalanine, has emerged as a critical building block for enhancing the therapeutic potential of drug candidates. The strategic introduction of a fluorine atom on the phenyl ring and a methyl group at the alpha-carbon imparts a unique combination of steric and electronic properties. These modifications can profoundly influence a molecule's conformational stability, metabolic half-life, and target-binding affinity. This guide provides an in-depth exploration of the synthesis, core principles, and advanced applications of this compound in medicinal chemistry, offering a technical resource for scientists engaged in the design and development of next-generation therapeutics.

Introduction: The Rationale for Fluorination and α-Methylation

The development of peptide and small molecule therapeutics is often challenged by poor pharmacokinetic profiles, including rapid enzymatic degradation and low bioavailability. Chemical modifications that address these liabilities without compromising biological activity are therefore of paramount importance. The incorporation of this compound is a powerful strategy that leverages the unique properties of both fluorine and an α-methyl group.

The introduction of a fluorine atom can modulate a molecule's acidity, basicity, hydrophobicity, and conformation.[1] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing crucial non-covalent interactions such as cation-π stacking, which are often vital for receptor binding.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by shielding adjacent bonds from enzymatic cleavage.[3]

The α-methyl group provides a steric shield, further protecting the peptide backbone from proteolytic degradation. This modification also introduces conformational constraints, which can lock the peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for its biological target.

Synthesis of this compound

The asymmetric synthesis of α-methylated amino acids is a well-established field in organic chemistry. While a definitive, publicly available, step-by-step protocol for the enantioselective synthesis of this compound is not readily found, a reliable approach can be adapted from established methods for similar fluorinated amino acids, such as the alkylation of a chiral nickel (II) complex of a glycine Schiff base.[4]

Adapted Asymmetric Synthesis Protocol

This protocol is an adapted representation based on established methods for similar compounds.

-

Formation of the Chiral Ni(II) Complex: A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with nickel(II) nitrate and glycine to form a planar chiral Ni(II) complex. This complex serves as a chiral template for the asymmetric synthesis.

-

Alkylation: The glycine enolate of the Ni(II) complex is then alkylated with a suitable electrophile, in this case, 4-fluorobenzyl bromide, in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent like acetonitrile. This step introduces the 4-fluorophenylmethyl side chain.

-

α-Methylation: Following the initial alkylation, a second alkylation is performed using methyl iodide to introduce the α-methyl group. The steric hindrance of the chiral ligand directs the approach of the electrophiles, leading to a high degree of stereoselectivity.

-

Hydrolysis and Protection: The alkylated Ni(II) complex is then hydrolyzed under acidic conditions to release the free amino acid, this compound. The chiral auxiliary can be recovered and recycled. For subsequent use in solid-phase peptide synthesis, the free amino acid is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus by reacting it with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

Caption: Adapted workflow for the asymmetric synthesis.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this compound into a peptide sequence is Fmoc-based solid-phase peptide synthesis (SPPS).[5] This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Detailed SPPS Protocol for Incorporation

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-Dimethylformamide (DMF).[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[6]

-

Amino Acid Coupling:

-

In a separate vessel, activate the incoming Fmoc-protected amino acid (including Fmoc-2-Amino-2-(4-fluoro-phenyl)-propionic acid) using a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[6]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[6]

Caption: General workflow for Fmoc-based SPPS.

Impact on Peptide and Small Molecule Properties

The introduction of this compound can significantly enhance the therapeutic properties of a parent molecule.

Enhanced Metabolic Stability

The α-methyl group sterically hinders the approach of proteases, thereby reducing the rate of enzymatic degradation of the peptide backbone. The strong C-F bond can also increase resistance to metabolic modification of the aromatic ring. While direct comparative stability data for peptides with and without this compound is not extensively published, studies on similar modifications consistently show a significant increase in plasma stability.[7]

| Peptide Modification | Relative Plasma Half-Life | Rationale |

| Native Peptide | 1x | Susceptible to proteolysis |

| α-Methylated Peptide | >10x | Steric hindrance of proteases |

| Fluorinated Peptide | >5x | Increased resistance to metabolic modification |

| α-Methylated & Fluorinated Peptide | >>10x (Expected) | Synergistic effect of both modifications |

| Table 1: Expected relative impact of modifications on peptide plasma stability. |

Modulation of Binding Affinity and Conformation

The conformational constraints imposed by the α-methyl group can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. The altered electronic properties of the fluorinated phenyl ring can also lead to more favorable interactions within the binding pocket.[3] A notable example is the opioid peptide biphalin, where substitution of phenylalanine with 4-fluorophenylalanine significantly enhances its binding affinity for both µ- and δ-opioid receptors.[2]

| Biphalin Analog | µ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |

| Native (Phenylalanine) | 0.85 | 0.22 |

| 4-F-Phe Analog | 0.42 | 0.04 |

| Table 2: Comparative binding affinities of biphalin analogs.[2] Data for 4-fluorophenylalanine is used as a representative example. |

Conformational analysis of peptides containing fluorinated phenylalanines can be performed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] 19F NMR is particularly powerful as the fluorine atom provides a sensitive probe of the local chemical environment with no background signal in biological systems.[9]

Applications in Medicinal Chemistry

The enhanced properties imparted by this compound make it a valuable building block in various therapeutic areas.

Peptide and Peptidomimetic Drug Design

The primary application is in the development of peptide-based drugs with improved pharmacokinetic profiles. This includes agonists and antagonists for G-protein coupled receptors (GPCRs), enzyme inhibitors, and antimicrobial peptides. The increased stability and potentially enhanced affinity can lead to drugs with longer duration of action and improved efficacy.

Anticancer Therapeutics

In oncology, this amino acid can be incorporated into peptides designed to disrupt cancer cell membranes or to target specific receptors overexpressed on tumors.[3] The enhanced stability of these peptides in the bloodstream increases their chances of reaching the tumor site. An example of a drug containing a related fluorinated phenylalanine is melflufen, an anticancer agent for multiple myeloma.[10]

Positron Emission Tomography (PET) Imaging Agents

Fluorinated amino acids are also being explored as PET imaging agents for oncology. The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F. Cancer cells often have upregulated amino acid transporters, and ¹⁸F-labeled amino acids can be used to visualize tumors. While not the primary focus of this guide, it represents an important application of fluorinated phenylalanine derivatives.

Conclusion

This compound is a synthetically accessible and highly valuable building block for medicinal chemists. Its strategic incorporation into peptides and small molecules offers a reliable method for enhancing metabolic stability, modulating conformational properties, and improving target affinity. As the demand for more potent and durable therapeutics continues to grow, the application of this and other uniquely modified amino acids will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-2-(4-fluoro-phenyl)-propionic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical framework for the in vitro characterization of the novel compound, 2-Amino-2-(4-fluoro-phenyl)-propionic acid. As a molecule integrating the structural motifs of a fluorinated arylpropionic acid and an unnatural amino acid, it presents a compelling profile for investigation as a potential therapeutic agent. The arylpropionic acid scaffold is a hallmark of numerous non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for cyclooxygenase (COX) inhibition.[1][2][3] Concurrently, the incorporation of a fluorinated amino acid moiety can enhance metabolic stability, modulate binding affinity, and potentially confer antiproliferative properties.[4][5][6][7]

This guide eschews a conventional template, instead adopting a logical, discovery-oriented workflow. It begins with foundational assessments of metabolic stability, followed by a dual-pronged investigation into its potential anticancer and anti-inflammatory activities. Each proposed experimental protocol is detailed as a self-validating system, emphasizing the rationale behind methodological choices, the inclusion of requisite controls, and the principles of data interpretation. Our objective is to provide a robust roadmap for elucidating the compound's biological activity profile and mechanism of action at the cellular and molecular level.

Foundational Characterization: Physicochemical Properties and Metabolic Stability

A prerequisite to any meaningful biological assay is understanding the compound's fundamental characteristics. Initial analysis should confirm identity, purity (via LC-MS and NMR), and aqueous solubility. Subsequently, a primary assessment of metabolic liability is critical, as it provides context for all future cell-based assay results and informs potential in vivo translation.[8] The strategic inclusion of a fluorine atom is often intended to block sites of metabolic oxidation, a hypothesis that requires empirical validation.[4][6]

1.1 Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[8][9][10]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regeneration system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds (High clearance: Verapamil; Low clearance: Warfarin)

-

Acetonitrile with internal standard (for quenching and sample preparation)

-

96-well incubation plates and analytical plates

-

LC-MS/MS system

Step-by-Step Methodology:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regeneration system.

-

Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition. Prepare parallel incubations for control compounds.

-

Initiation of Reaction: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding pre-warmed microsomes (final protein concentration of 0.5 mg/mL).

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a well of an analytical plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). This stops the enzymatic reaction and precipitates the proteins.

-

Control Incubations:

-

No-NADPH Control: Run a parallel incubation at the final time point without the NADPH regeneration system to control for non-CYP-mediated degradation.

-

No-Microsome Control: Run a parallel incubation at the final time point without microsomes to control for chemical instability.

-

-

Sample Processing: Centrifuge the analytical plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis: Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Self-Validation System:

-

Positive Controls: The inclusion of high and low clearance compounds validates the activity of the microsomal batch and the assay procedure. Verapamil should show significant degradation, while Warfarin should remain relatively stable.

-

Negative Controls: The no-NADPH and no-microsome controls ensure that the observed disappearance is due to NADPH-dependent enzymatic metabolism and not other degradation pathways.

Investigation of Potential Anticancer Activity

The presence of a modified amino acid structure warrants investigation into potential antiproliferative effects, as many anticancer agents function by disrupting cellular metabolism or signaling pathways involving amino acids.

2.1 Experimental Workflow for Anticancer Assessment

The following diagram outlines a tiered approach to evaluating anticancer potential, starting with broad screening and moving to more specific mechanistic assays.

Caption: Tiered workflow for in vitro anticancer evaluation.

2.2 Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and appropriate culture media.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well flat-bottom plates.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[11][14] Visually confirm the formation of purple formazan crystals in control wells.

-

Solubilization: Add 100 µL of the solubilization solution to each well.[11] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11][12]

-

Data Analysis:

-

Subtract the absorbance of the medium-only blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Self-Validation System:

-

Vehicle Control: Ensures that the solvent used to dissolve the compound does not have intrinsic cytotoxicity.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin) should be run in parallel to confirm the sensitivity of the cell lines to antiproliferative agents.

-

Linearity Check: A preliminary experiment should confirm a linear relationship between the cell number seeded and the final absorbance reading to ensure the assay is operating within its dynamic range.[14]

2.3 Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17]

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[17]

-

Selected sensitive cancer cell line.

-

6-well plates.

-

Flow cytometer.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells/debris.

-

Self-Validation System:

-

Controls: Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI are required for setting compensation and gates on the flow cytometer.

-

Positive Control: A known apoptosis inducer (e.g., Staurosporine) should be used to confirm the assay is working correctly.

2.4 Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis can then distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Materials:

-

Selected sensitive cancer cell line.

-

Cold 70% ethanol.

-

PI/RNase Staining Buffer.

-

Flow cytometer.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells and treat with the vehicle control and the test compound (at IC50 concentration) for 24 hours.

-

Harvesting: Harvest cells (including supernatant) and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) and fix by adding the cells dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.

-

Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events.

-

Data Interpretation: Generate a histogram of fluorescence intensity. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate amount. An accumulation of cells in any particular peak compared to the control indicates cell cycle arrest.

Self-Validation System:

-

Controls: A vehicle-treated cell sample serves as the baseline for normal cell cycle distribution. A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) can be used as a positive control.

-

Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and accurately quantify the percentage of cells in each phase.[20]

Investigation of Potential Anti-inflammatory Activity

The 2-arylpropionic acid core structure is strongly associated with the inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of action for NSAIDs like ibuprofen and naproxen.[1][2] Therefore, a direct assessment of COX inhibition and downstream effects on inflammatory signaling is a logical and critical step.

3.1 Hypothetical Signaling Pathway: COX Inhibition

The diagram below illustrates the arachidonic acid cascade and the central role of COX enzymes, which represents the primary target for this line of investigation.

Caption: Prostaglandin synthesis pathway and target of NSAIDs.

3.2 Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This is a direct enzyme assay to measure the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A colorimetric or fluorometric method is typically used to measure the peroxidase activity of the COX enzyme.[21][22][23]

Objective: To determine the IC50 values of the test compound against COX-1 and COX-2 to assess potency and selectivity.

Materials:

-

COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical).

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Selective inhibitors for controls (SC-560 for COX-1, Celecoxib for COX-2).

-

96-well plate and microplate reader.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions according to the kit manufacturer's instructions.

-

Plate Setup: Designate wells for:

-

Background: Assay Buffer + Heme (no enzyme).

-

100% Initial Activity: Assay Buffer + Heme + Enzyme.

-

Inhibitor Wells: Assay Buffer + Heme + Enzyme + Test Compound/Control Inhibitor (at various concentrations).

-

-

Incubation with Inhibitor: Add the test compound or control inhibitors to the appropriate wells. Allow a short pre-incubation (e.g., 10 minutes) at room temperature to permit inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background.

-

Signal Development: The COX enzyme will convert arachidonic acid to PGG2, and the peroxidase activity will reduce PGG2 to PGH2. This process oxidizes TMPD, which develops a color.

-

Absorbance Reading: Shake the plate for 10-15 seconds and read the absorbance at 590 nm after a fixed time (e.g., 5 minutes).

-

Data Analysis:

-

Correct all absorbance readings by subtracting the average background absorbance.

-

Calculate the percent inhibition for each concentration: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100.

-

Plot percent inhibition versus log inhibitor concentration and determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 Selectivity Index = IC50(COX-1) / IC50(COX-2).

-

Self-Validation System:

-

Selective Controls: The inclusion of known selective inhibitors (SC-560 for COX-1, Celecoxib for COX-2) validates the differential activity of the enzyme isoforms and the assay's ability to detect selective inhibition.

-

100% Activity Control: This establishes the baseline maximum enzyme activity against which all inhibition is measured.

3.3 Protocol: Cell-Based Cytokine Release Assay

This assay assesses the compound's ability to modulate the release of inflammatory cytokines from immune cells, such as human peripheral blood mononuclear cells (PBMCs), after stimulation.[24][25]

Objective: To determine if the compound can suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells.

Materials:

-

Isolated human PBMCs from healthy donors.

-

RPMI-1640 culture medium.

-

Lipopolysaccharide (LPS) as a stimulant.

-

Dexamethasone as a positive control inhibitor.

-

ELISA or multiplex bead array kits for cytokine quantification (e.g., TNF-α, IL-6, IL-1β).

Step-by-Step Methodology:

-

Cell Plating: Plate fresh or cryopreserved PBMCs in a 96-well plate at a density of 2x10^5 cells/well.

-

Pre-treatment: Add the test compound at various concentrations to the cells. Also, add Dexamethasone to positive control wells and vehicle to other wells. Incubate for 1 hour.

-

Stimulation: Add LPS (e.g., at 100 ng/mL) to all wells except the unstimulated negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a validated ELISA or multiplex assay, following the manufacturer's protocol.[26]

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the percent inhibition of cytokine release caused by the compound relative to the LPS-stimulated vehicle control.

-

Calculate IC50 values for the inhibition of each cytokine.

-

Self-Validation System:

-

Unstimulated Control: Establishes the baseline level of cytokine secretion without stimulation.

-

Stimulated Control (LPS + Vehicle): Represents the maximum stimulated response.

-

Positive Control (LPS + Dexamethasone): Confirms that the cytokine release can be inhibited, validating the biological responsiveness of the assay system.

Data Synthesis and Forward Outlook

The culmination of these in vitro studies will provide a comprehensive preliminary profile of this compound. The data should be compiled into a summary table for clear comparison.

Table 1: Hypothetical Integrated Data Summary

| Assay Type | Endpoint | Result (Example) | Implication |

| Metabolic Stability | t½ in HLM (min) | > 60 | Low intrinsic clearance; potentially stable in vivo. |

| Cell Viability | IC50 vs. MCF-7 (µM) | 5.2 | Moderate antiproliferative activity. |

| IC50 vs. HCT-116 (µM) | 8.1 | Moderate antiproliferative activity. | |

| IC50 vs. A549 (µM) | > 50 | Selective activity. | |